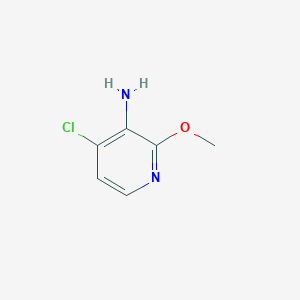

4-Chloro-2-methoxy-3-pyridinamine

Description

Contextual Significance of Pyridinamine Scaffolds in Advanced Organic Synthesis

Pyridinamine scaffolds, characterized by a pyridine (B92270) ring bearing an amino group, are of paramount importance in the realm of organic chemistry. researchgate.netnih.gov These structures serve as crucial building blocks in the synthesis of a wide range of compounds with significant clinical and industrial relevance. rsc.org The nitrogen atom in the pyridine ring, along with the amino substituent, imparts unique electronic properties and reactivity, making them versatile intermediates. nih.gov Their ability to undergo a variety of chemical transformations allows for the construction of complex molecular architectures. Pyridine and its derivatives are extensively used in drug design and synthesis, contributing to the development of new therapeutic agents. nih.gov The inherent basicity of the pyridine scaffold, although generally poor, can enhance the water solubility of pharmaceutical molecules, a desirable trait in drug development. nih.gov

Overview of Halogenated and Alkoxy-Substituted Pyridinamines in Contemporary Chemical Research

The strategic introduction of halogen and alkoxy groups onto the pyridinamine framework significantly modulates its chemical behavior and potential applications. Halogenation, for instance, provides a reactive handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules. Alkoxy groups, on the other hand, can influence the electronic nature of the pyridine ring and participate in nucleophilic substitution reactions. The combination of both halogen and alkoxy substituents on a pyridinamine ring creates a multifunctional scaffold with distinct regiochemical possibilities for further synthetic modifications. researchgate.net These substituted pyridinamines are key intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Specific Focus on 4-Chloro-2-methoxy-3-pyridinamine: Structural Classification and Research Rationale

Structural Classification:

4-Chloro-2-methoxy-3-pyridinamine is a polysubstituted pyridine derivative. Its core structure is a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The substituents on this ring are:

A chloro group at the 4-position.

A methoxy (B1213986) group at the 2-position.

An amino group at the 3-position.

This specific arrangement of a halogen, an alkoxy group, and an amino group on the pyridine ring makes it a highly functionalized and synthetically versatile molecule.

Research Rationale:

The scientific interest in 4-Chloro-2-methoxy-3-pyridinamine stems from its potential as a key intermediate in the synthesis of more complex and potentially bioactive molecules. The presence of three distinct functional groups at specific positions offers a platform for selective chemical modifications. For instance, the chloro group can be a site for nucleophilic aromatic substitution or cross-coupling reactions. The amino group can be acylated, alkylated, or diazotized to introduce further diversity. The methoxy group can influence the reactivity of the ring and, in some cases, be cleaved to a hydroxyl group.

The combination of these features makes 4-Chloro-2-methoxy-3-pyridinamine a valuable building block for constructing libraries of compounds for screening in drug discovery and materials science. Its structural motifs are found in various compounds being investigated for their therapeutic potential.

Below is a table summarizing the key chemical identifiers for 4-Chloro-2-methoxy-3-pyridinamine:

| Property | Value |

| CAS Number | 1190198-20-9 chemsrc.com |

| Molecular Formula | C6H7ClN2O |

| Molecular Weight | 158.59 g/mol |

| Synonyms | 3-Amino-4-chloro-2-methoxypyridine |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXOBZYYZRKVDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934180-49-1 | |

| Record name | 4-Chloro-2-methoxy-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934180-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Reactivity and Reaction Mechanisms of 4 Chloro 2 Methoxy 3 Pyridinamine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

The pyridine ring, particularly when substituted with electron-withdrawing groups, is a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. This reaction pathway involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.

In the structure of 4-Chloro-2-methoxy-3-pyridinamine, both the chlorine atom at the 4-position and the methoxy (B1213986) group at the 2-position are potential leaving groups in an SNAr reaction. The chlorine atom is generally a better leaving group than the methoxy group. The positions ortho and para to the ring nitrogen are highly activated towards nucleophilic attack. Therefore, the C4 position (para to the nitrogen) is a primary site for substitution.

Displacement of the C4-chloro group is the most probable SNAr pathway. The reaction is facilitated by the strong electron-withdrawing effect of both the adjacent ring nitrogen and the chlorine atom itself, which stabilizes the intermediate formed upon nucleophilic attack.

The electron-deficient pyridine ring of 4-Chloro-2-methoxy-3-pyridinamine is expected to react with a variety of nucleophiles. The primary site of attack would be the C4 position, leading to the displacement of the chloride.

Amines: Reaction with primary or secondary amines would lead to the formation of the corresponding 4-amino-2-methoxy-3-pyridinamine derivatives.

Thiols: Thiolates (RS⁻) are excellent nucleophiles and would readily displace the chloride to form 4-thioether-substituted pyridines.

Alkoxides: Nucleophiles like sodium methoxide (B1231860) or ethoxide could replace the chlorine atom, yielding a di-methoxy substituted pyridine.

The general reactivity for SNAr reactions on halogenated pyridines is well-established, where the rate is influenced by the strength of the nucleophile and the stability of the intermediate.

Electrophilic Reactions Involving the Pyridinamine Nitrogen and Aromatic Ring

While the pyridine ring itself is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing ring nitrogen, the presence of two activating groups—the amino (-NH₂) and methoxy (-OCH₃) groups—complicates this picture. These groups strongly activate the ring towards electrophiles, directing them to the ortho and para positions.

In 4-Chloro-2-methoxy-3-pyridinamine, the C5 position is ortho to the amino group and meta to the methoxy group. This position is the most likely site for electrophilic attack, such as nitration or halogenation, provided that the reaction conditions can overcome the deactivating effect of the pyridine nitrogen. However, the pyridinic nitrogen itself is basic and can be protonated or react with electrophiles, which would further deactivate the ring.

Reactivity of the Amino Group: Derivatization and Functionalization

The amino group at the C3 position is nucleophilic and can undergo a wide range of reactions typical of primary aromatic amines.

Acylation: Reaction with acyl chlorides or anhydrides would form the corresponding amide derivatives.

Sulfonylation: Treatment with sulfonyl chlorides would yield sulfonamides.

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures would convert the amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by various other functional groups (e.g., -H, -OH, -CN, halogens) via Sandmeyer or related reactions.

Derivatization of amino groups is a common strategy in medicinal chemistry and materials science to modify the properties of a core structure. Reagents like 4-chloro-3,5-dinitrobenzotrifluoride (B147460) are known to react with primary amines for analytical purposes, highlighting the general reactivity of such groups.

Stability and Degradation Pathways

The stability of 4-Chloro-2-methoxy-3-pyridinamine depends on environmental conditions such as pH, temperature, and light. The C-Cl bond is a potential site for degradation, either through nucleophilic substitution by water (hydrolysis) or photolytic cleavage.

Specific hydrolysis studies on 4-Chloro-2-methoxy-3-pyridinamine are not widely reported. However, studies on related chloropyrimidine structures show that the chlorine atom can be displaced by a hydroxide (B78521) ion in aqueous media, a reaction that is often pH-dependent. For 4-Chloro-2-methoxy-3-pyridinamine, hydrolysis would likely occur at the C4 position, replacing the chlorine with a hydroxyl group to form 2-methoxy-3-amino-4-pyridone. The rate of this hydrolysis would be influenced by temperature and the pH of the medium.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations, whether through computational modeling or experimental studies, concerning the key chemical transformations of 4-Chloro-2-methoxy-3-pyridinamine have not been reported in the available scientific literature. Understanding the precise step-by-step electronic and structural changes that occur during its reactions would require dedicated research efforts. Such studies would be invaluable for predicting its reactivity in various chemical environments and for designing novel synthetic pathways.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Methoxy 3 Pyridinamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Chloro-2-methoxy-3-pyridinamine, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton (¹H) NMR Spectroscopy Analysis of Chemical Shifts and Coupling Patterns

In a ¹H NMR spectrum of 4-Chloro-2-methoxy-3-pyridinamine, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature signals for the two protons on the pyridine (B92270) ring. Their chemical shifts would be influenced by the electronic effects of the chloro, methoxy (B1213986), and amino substituents. The methoxy group would produce a singlet in the upfield region, typically around 3.5-4.0 ppm. The protons of the amino group (NH₂) may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The coupling patterns (splitting) of the aromatic protons would be crucial for determining their relative positions. These protons would likely exhibit doublet splitting due to coupling with each other.

Table 1: Predicted ¹H NMR Data for 4-Chloro-2-methoxy-3-pyridinamine

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine-H (C5) | 7.0 - 8.0 | Doublet (d) |

| Pyridine-H (C6) | 7.5 - 8.5 | Doublet (d) |

| Methoxy (-OCH₃) | 3.5 - 4.0 | Singlet (s) |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 4-Chloro-2-methoxy-3-pyridinamine would give rise to a separate signal. The chemical shifts of the carbon atoms in the pyridine ring would be significantly affected by the attached substituents. The carbon bearing the chloro group would be expected to have its signal shifted, as would the carbons bonded to the nitrogen and the oxygen of the methoxy group. The methoxy carbon itself would appear as a distinct signal in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for 4-Chloro-2-methoxy-3-pyridinamine

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C-OCH₃) | 155 - 165 |

| C3 (C-NH₂) | 120 - 130 |

| C4 (C-Cl) | 140 - 150 |

| C5 | 110 - 125 |

| C6 | 145 - 155 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For 4-Chloro-2-methoxy-3-pyridinamine, a cross-peak between the two aromatic protons would confirm their adjacent relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. sigmaaldrich.com This would allow for the definitive assignment of which proton is attached to which carbon in the pyridine ring. It would also show a correlation between the methoxy protons and the methoxy carbon. sigmaaldrich.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sigmaaldrich.com This is particularly useful for identifying the placement of substituents. For instance, correlations would be expected between the methoxy protons and the C2 carbon, and between the aromatic protons and neighboring carbons, confirming the substitution pattern on the pyridine ring. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique could be used to assess the purity of a sample of 4-Chloro-2-methoxy-3-pyridinamine and to obtain its mass spectrum. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks. Fragmentation patterns, resulting from the breakdown of the molecule in the mass spectrometer, would provide further structural clues.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is another hybrid technique that is particularly useful for the analysis of less volatile or thermally sensitive compounds. LC-MS would be an effective method for confirming the identity and assessing the purity of 4-Chloro-2-methoxy-3-pyridinamine. The liquid chromatograph would separate the compound from any impurities, and the mass spectrometer would provide the molecular weight of the eluting components. This allows for both qualitative and quantitative analysis of the sample.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-Chloro-2-methoxy-3-pyridinamine |

| Carbon |

| Nitrogen |

| Oxygen |

Advanced Electron Spectroscopy for Local Chemical Environment (e.g., Electron Energy-Loss Spectroscopy (EELS))

Further research or de novo experimental analysis would be required to generate the data necessary to complete this report.

Computational and Theoretical Chemistry Studies of 4 Chloro 2 Methoxy 3 Pyridinamine

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetic properties of a molecule like 4-Chloro-2-methoxy-3-pyridinamine. DFT methods balance computational cost and accuracy, making them a popular choice for studying medium-sized organic molecules. nih.gov

A DFT study of this compound would involve optimizing its geometry to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of electronic properties can be calculated. These include the distribution of electron density, the energies of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. The electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule, which is critical for predicting sites of electrophilic and nucleophilic attack. For instance, the nitrogen of the pyridine (B92270) ring and the amino group are expected to be electron-rich, while the carbon atom attached to the chlorine is likely to be electron-deficient.

Energetic properties such as the heat of formation can also be calculated, often using isodesmic reactions to improve accuracy. researchgate.net These calculations provide valuable thermochemical data that can be difficult to obtain experimentally.

Illustrative Data Table for DFT Calculations:

| Calculated Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule |

| Heat of Formation | 150 kJ/mol | Provides thermochemical stability data |

Note: The values in this table are illustrative and not based on actual calculations for 4-Chloro-2-methoxy-3-pyridinamine.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations can predict spectroscopic data, which are invaluable for identifying and characterizing a compound. Time-dependent DFT (TD-DFT) is a common method used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions. This would help in understanding the color and photophysical properties of 4-Chloro-2-methoxy-3-pyridinamine.

Furthermore, computational methods can predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, a theoretical NMR spectrum can be generated. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding IR intensities can be predicted. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Illustrative Data Table for Predicted Spectroscopic Properties:

| Spectroscopic Data | Predicted Value | Experimental Correlation |

| ¹H NMR Chemical Shift (H attached to C3) | δ 6.8 ppm | Corresponds to aromatic protons |

| ¹³C NMR Chemical Shift (C4-Cl) | δ 145 ppm | Corresponds to carbon attached to an electronegative atom |

| Main IR Frequency (C-Cl stretch) | 750 cm⁻¹ | Characteristic of chloro-aromatic compounds |

| UV-Vis λmax | 280 nm | Relates to electronic transitions in the molecule |

Note: The values in this table are illustrative and not based on actual calculations for 4-Chloro-2-methoxy-3-pyridinamine.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into the transition states and intermediates that are often difficult to detect experimentally. For a molecule like 4-Chloro-2-methoxy-3-pyridinamine, computational studies could explore its synthesis pathways or its reactivity in further chemical transformations.

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state structures and calculating their energies. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

For example, the synthesis of substituted pyridines can be modeled to understand the regioselectivity and the role of catalysts. nih.gov In the case of 4-Chloro-2-methoxy-3-pyridinamine, computational modeling could investigate its potential reactions, such as nucleophilic aromatic substitution of the chlorine atom, and predict which reactions are most likely to occur and under what conditions.

Illustrative Data Table for Reaction Mechanism Modeling:

| Reaction Step | Calculated Activation Energy (kcal/mol) | Reaction Type |

| Nucleophilic attack on C4 | 15 | Nucleophilic Aromatic Substitution |

| Protonation of pyridine nitrogen | 5 | Acid-Base Reaction |

| Methoxylation at C4 | 25 | Substitution Reaction |

Note: The values in this table are illustrative and not based on actual calculations for 4-Chloro-2-methoxy-3-pyridinamine.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of atoms and molecules over time, providing a detailed picture of their dynamic behavior.

For 4-Chloro-2-methoxy-3-pyridinamine, MD simulations would be particularly useful for conformational analysis, especially concerning the rotation of the methoxy (B1213986) and amino groups. These simulations can reveal the preferred conformations of the molecule and the energy barriers between them.

MD simulations are also essential for studying intermolecular interactions. By simulating the molecule in a solvent, such as water or an organic solvent, one can study how the solvent molecules arrange themselves around the solute and calculate properties like the free energy of solvation. If the molecule were to be studied for its potential as a ligand for a biological target, MD simulations could be used to model its binding to a protein, providing insights into the binding mode and the strength of the interaction.

Illustrative Data Table for Molecular Dynamics Simulations:

| Simulation Parameter | Illustrative Result | Significance |

| Dihedral angle of methoxy group | -10° to 10° | Shows preferred orientation of the methoxy group |

| Radial distribution function of water around amino group | Peak at 2.8 Å | Indicates hydrogen bonding with solvent |

| Binding free energy to a hypothetical receptor | -7 kcal/mol | Predicts the strength of a potential biomolecular interaction |

Note: The values in this table are illustrative and not based on actual calculations for 4-Chloro-2-methoxy-3-pyridinamine.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. By developing a mathematical model based on a set of known compounds, QSPR can be used to predict the properties of new or untested molecules.

For 4-Chloro-2-methoxy-3-pyridinamine, a QSPR model could be developed to predict properties like its solubility, boiling point, or even its potential biological activity. This would involve calculating a range of molecular descriptors for a series of related pyridine derivatives with known properties. These descriptors, which can encode topological, electronic, or steric features, are then used to build a statistical model (e.g., using multiple linear regression or machine learning algorithms).

Once a reliable QSPR model is established, the descriptors for 4-Chloro-2-methoxy-3-pyridinamine can be calculated and fed into the model to predict its properties. This approach is significantly faster than performing experiments or high-level quantum chemical calculations for each new compound.

Illustrative Data Table for QSPR Modeling:

| Property | Predicted Value | Method |

| Aqueous Solubility (logS) | -2.5 | Multiple Linear Regression |

| Boiling Point | 250 °C | Artificial Neural Network |

| A hypothetical binding affinity (pIC₅₀) | 6.0 | Support Vector Machine |

Note: The values in this table are illustrative and not based on actual calculations for 4-Chloro-2-methoxy-3-pyridinamine.

Role of 4 Chloro 2 Methoxy 3 Pyridinamine As a Synthetic Building Block and Precursor

Versatility as a Core Scaffold for Organic Synthesis

The strategic placement of electron-donating (methoxy and amino) and electron-withdrawing (chloro) groups on the pyridine (B92270) ring of 4-Chloro-2-methoxy-3-pyridinamine imparts a distinct reactivity profile, making it a highly adaptable scaffold for organic synthesis. vulcanchem.com This arrangement allows for selective chemical modifications at different positions of the ring, enabling chemists to build a wide array of more complex molecules. The presence of the amine and chloro substituents, in particular, offers orthogonal reaction sites for nucleophilic substitution and cross-coupling reactions, respectively. This versatility is a key reason why this compound and its analogs are valued as building blocks in the creation of diverse chemical libraries for drug discovery and materials science research. alfa-chemistry.commatrixscientific.com

Precursor in the Synthesis of Complex Heterocyclic Systems

A significant application of 4-Chloro-2-methoxy-3-pyridinamine lies in its role as a precursor for the synthesis of complex heterocyclic systems, most notably fused pyrimidine (B1678525) and pyridine derivatives. nih.govnih.govnih.gov These fused ring systems are of considerable interest due to their prevalence in biologically active molecules.

For instance, the related compound, 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine, serves as a key intermediate in the synthesis of a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine (B3350098) derivatives. nih.gov The synthesis of this crucial intermediate often starts from substituted pyridines, highlighting the importance of the pyridinamine core. nih.gov The subsequent palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position of the pyridopyrimidine scaffold allow for the introduction of various substituents, leading to a library of compounds with potential therapeutic applications. nih.gov

Similarly, the synthesis of other fused pyridine systems often involves the strategic use of chloropyridine derivatives. nih.gov While a direct synthesis of a fused system from 4-Chloro-2-methoxy-3-pyridinamine is not explicitly detailed in the provided information, the general synthetic strategies for creating pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines often rely on the reactivity of aminopyridines and their chloro-substituted counterparts. nih.gov

Applications in Materials Science: Design and Synthesis of Advanced Materials

The unique electronic and structural properties of 4-Chloro-2-methoxy-3-pyridinamine and its derivatives suggest their potential utility in the field of materials science for the design and synthesis of advanced materials. vulcanchem.com

Incorporation into Polymeric Structures

The presence of reactive functional groups, namely the amino and chloro groups, on the 4-Chloro-2-methoxy-3-pyridinamine scaffold allows for its potential incorporation into polymeric structures. The amine group can participate in polymerization reactions such as polycondensation or polyaddition, forming amide or other linkages within a polymer backbone. The chloro group can be a site for post-polymerization modification, allowing for the grafting of other functional molecules onto the polymer chain. This dual functionality enables the design of polymers with tailored properties for specific applications.

Development of Novel Functional Materials

The inherent properties of the substituted pyridine ring, including its aromaticity and the presence of heteroatoms, make 4-Chloro-2-methoxy-3-pyridinamine an attractive building block for novel functional materials. vulcanchem.com The interplay of the electron-donating and electron-withdrawing substituents can influence the electronic properties of materials derived from this compound, potentially leading to applications in areas such as organic electronics or sensor technology. The ability to further functionalize the molecule allows for the fine-tuning of these properties.

Intermediate in Agrochemical Research (Focused on Chemical Synthesis)

In the realm of agrochemical research, substituted pyridines are of significant interest as they form the core of many modern pesticides that are highly effective and exhibit low toxicity. agropages.com While direct use of 4-Chloro-2-methoxy-3-pyridinamine in a final agrochemical product is not specified, its structural motifs are found in key agrochemical intermediates.

Precursor to Agrochemical Intermediates

The chemical structure of 4-Chloro-2-methoxy-3-pyridinamine makes it a plausible precursor to more complex agrochemical intermediates. The synthesis of many fourth-generation pesticides relies on functionalized pyridine building blocks. agropages.com For example, the synthesis of various chlorinated and fluorinated methylpyridine derivatives, which are crucial for producing certain herbicides and insecticides, starts from simpler pyridine compounds. agropages.com The reactivity of the chloro and amino groups on the 4-Chloro-2-methoxy-3-pyridinamine ring allows for a variety of chemical transformations that could lead to the synthesis of valuable agrochemical intermediates.

Future Research Directions and Unresolved Challenges for 4 Chloro 2 Methoxy 3 Pyridinamine

Development of Highly Stereoselective and Enantioselective Synthetic Routes

A significant frontier in the chemistry of substituted pyridines is the control of stereochemistry. While the parent compound 4-Chloro-2-methoxy-3-pyridinamine is achiral, many of its potential derivatives, created through reactions involving the amine or by functionalizing the ring, could possess chiral centers. The development of synthetic routes that can control the three-dimensional arrangement of atoms is crucial for accessing optically pure compounds, which is often a requirement for biological applications.

Future research should focus on:

Asymmetric Derivatization: Developing catalytic or stoichiometric methods for the enantioselective functionalization of the amine group or the pyridine (B92270) ring itself. This could involve chiral catalysts that differentiate between enantiotopic faces or positions.

Chiral Auxiliaries: Investigating the use of removable chiral auxiliaries attached to the amine group to direct subsequent stereoselective transformations on the molecule.

Biocatalysis: Employing enzymes to perform regio- and stereoselective reactions. mdpi.com Biocatalysis offers a green chemistry approach, operating under mild conditions to produce highly specific stereoisomers. mdpi.com

Synthesis of Chiral Analogs: While direct enantioselective synthesis on the pyridine is challenging, researchers have successfully developed methods for the enantioselective synthesis of substituted piperidines (the saturated ring analogs of pyridines) using Grignard reagents and chiral ligands. acs.orgnih.gov Similar strategies, perhaps involving an initial reduction of the pyridine ring, functionalization, and subsequent re-aromatization, could be explored for creating chiral derivatives of 4-Chloro-2-methoxy-3-pyridinamine. For instance, methods have been developed for the enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from pyridine-2-carboxaldehyde using a t-butylsulfinamide auxiliary, achieving high diastereomeric ratios. youtube.com Adapting such methodologies to derivatives of 4-Chloro-2-methoxy-3-pyridinamine is a promising research avenue.

Exploration of Novel Catalytic Transformations

The chloro-substituent at the C4 position and the various C-H bonds on the pyridine ring are prime targets for catalytic transformations to build molecular complexity. While classical cross-coupling reactions are established for chloropyridines, significant challenges and opportunities remain.

Advanced Cross-Coupling Reactions: The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds with arylboronic acids, and it has been applied to various chloropyridines. researchgate.netrsc.org However, the reactivity of specific isomers can be unpredictable; for example, some nickel/dppf catalyst systems that are effective for 3- and 4-chloropyridine (B1293800) fail for 2-chloropyridine (B119429) due to the formation of inactive catalyst complexes. rsc.org Future work should explore the development of more robust catalyst systems (e.g., based on nickel, palladium, or cobalt) that are highly active for the C4-chloro position of this specific substrate, even in the presence of the potentially coordinating amine and methoxy (B1213986) groups. nih.govoup.com This includes exploring a wider range of coupling partners beyond boronic acids, such as organozinc or Grignard reagents. rsc.orgnih.gov

C-H Functionalization: A major goal in modern synthesis is the direct functionalization of carbon-hydrogen bonds, which avoids the need for pre-functionalized starting materials. nih.gov Recent advances have enabled the radical-mediated functionalization of pyridines. acs.org Developing methods to selectively activate and functionalize the C-5 or C-6 C-H bonds of 4-Chloro-2-methoxy-3-pyridinamine without disturbing the existing substituents would be a significant breakthrough. This could be achieved through photoredox catalysis or by using N-functionalized pyridinium (B92312) salts, which can alter the electronic properties of the ring to direct radical addition to specific positions. nih.govacs.org

Novel Ring-Forming Cascades: Modular methods for pyridine synthesis, such as the cascade reaction involving Cu-catalyzed cross-coupling, electrocyclization, and oxidation, offer versatile routes to highly substituted pyridines. nih.gov A reverse approach could be envisioned where the existing pyridine ring of 4-Chloro-2-methoxy-3-pyridinamine is opened and then reclosed to incorporate new functional groups in a "molecular surgery" strategy. acs.org

Advanced In-Situ Spectroscopic Monitoring of Reactions

To overcome challenges in developing new reactions, a deep mechanistic understanding is essential. Advanced in-situ spectroscopic techniques allow chemists to observe the concentrations of reactants, intermediates, and products in real-time, providing critical insights into reaction kinetics and pathways.

Real-Time Reaction Analysis: Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the progress of reactions involving 4-Chloro-2-methoxy-3-pyridinamine. rsc.org For example, in-situ Raman has been used to monitor the [2+2] cycloaddition of pyridine-substituted olefins. nih.gov Applying these techniques to catalytic cross-coupling or derivatization reactions of our target compound would help to identify reaction intermediates, determine kinetic profiles, and rapidly optimize conditions like temperature, catalyst loading, and reaction time.

Mechanistic Elucidation at Interfaces: For reactions occurring at electrode surfaces, such as electrocatalytic processes, electrochemical surface-enhanced Raman spectroscopy (EC-SERS) is a powerful tool. It provides molecular-level information about adsorbed species and their interactions at the catalyst-electrolyte interface. acs.org This could be invaluable for studying potential electro-polymerization or redox-mediated functionalization of 4-Chloro-2-methoxy-3-pyridinamine and its derivatives.

Computational Design of New Reactions and Derivatives with Targeted Chemical Properties

Computational chemistry and in-silico modeling are becoming indispensable tools for modern chemical research. They can predict the properties of yet-to-be-synthesized molecules and guide experimental efforts, saving significant time and resources.

Predictive QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of compounds with their biological activity or chemical properties. acs.orgnih.gov By building QSAR models for a series of derivatives of 4-Chloro-2-methoxy-3-pyridinamine, researchers could predict the properties of new analogs and prioritize the synthesis of candidates with desired characteristics, such as enhanced antifungal activity or specific binding affinities. acs.orgnih.gov Such models have been successfully used to design new pyridinone-based inhibitors and pyrimidine (B1678525) derivatives. nih.govacs.org

DFT for Mechanistic Insights and Property Prediction: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict the geometries of molecules, and calculate their electronic properties. nih.gov This can help in understanding the regioselectivity of catalytic reactions or explaining the observed reactivity patterns. acs.org For example, DFT could be used to model the transition states for C-H functionalization at different positions on the pyridine ring, guiding the development of selective catalysts. Furthermore, computational studies can predict key physicochemical properties like lipophilicity (LogP) and aqueous solubility (LogS), which are critical for applications in drug discovery and materials science. acs.orgacs.org

Expanding Applications in Emerging Fields of Chemical Technology

The unique substitution pattern of 4-Chloro-2-methoxy-3-pyridinamine makes it an attractive scaffold for creating novel functional materials and bioactive compounds. Research should be directed towards exploring its potential in cutting-edge technological fields.

Functional Materials: Pyridine derivatives are integral components of advanced materials. They can be incorporated as ligands in Metal-Organic Frameworks (MOFs), creating materials with tailored catalytic or gas-adsorption properties. nih.gov The amine and chloro- groups on 4-Chloro-2-methoxy-3-pyridinamine offer multiple points for coordination or post-synthetic modification within a MOF structure. nih.gov Additionally, pyridine derivatives have been investigated for creating materials with interesting optical properties, such as large birefringence, and for use in moisture-sensitive fluorescent emitters. acs.orgacs.org Derivatives could also be explored as surface functionalizing agents for nanoparticles used in Surface-Enhanced Raman Spectroscopy (SERS) sensors. frontiersin.org

Agrochemicals: Substituted pyridines are a well-established class of agrochemicals. acs.org For instance, pyrazole-carboxamide derivatives containing a substituted pyridine ring have shown potent activity as succinate (B1194679) dehydrogenase inhibitors, a key target in fungicides. acs.org The 4-Chloro-2-methoxy-3-pyridinamine scaffold could be used to generate novel libraries of compounds for screening against various agricultural pests and pathogens.

Pharmaceuticals and Bioactive Probes: The pyridine ring is a privileged structure in medicinal chemistry, found in numerous drugs. nih.gov The functional groups on 4-Chloro-2-methoxy-3-pyridinamine allow for diverse chemical modifications to create compounds that can be tested as inhibitors for various biological targets, such as kinases or reverse transcriptase. nih.govacs.org Its derivatives could also be developed into photodynamic therapy agents or probes for biological imaging. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-methoxy-3-pyridinamine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution on pyridine precursors. For example, substituting a methoxy group at the 2-position and chlorine at the 4-position can be achieved via intermediates like 2-methoxy-3-nitropyridine, followed by reduction and chlorination. Optimization may involve factorial design to test variables such as temperature (e.g., 80–120°C for substitution reactions), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Pd/C for reductions). Reaction yields can be monitored using HPLC (≥98% purity as a benchmark) .

Q. Which spectroscopic techniques are most effective for characterizing 4-Chloro-2-methoxy-3-pyridinamine, and what are the key spectral markers?

- Methodological Answer :

- NMR : H NMR should show a singlet for the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons in the pyridine ring (δ 6.5–8.5 ppm). C NMR will confirm the chloro (C-Cl, ~δ 110–120 ppm) and methoxy (C-O, ~δ 55–60 ppm) groups.

- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 158.6 (M+H).

- FTIR : Key peaks include C-Cl stretching (~550–650 cm) and C-O-C (methoxy) at ~1250 cm .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-Chloro-2-methoxy-3-pyridinamine in nucleophilic substitution reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can map reaction pathways and transition states. For example, modeling the activation energy for chlorine displacement by amines or thiols can prioritize experimental conditions. Software like Gaussian or ORCA, combined with cheminformatics tools, can predict regioselectivity and byproduct formation. Experimental validation via LC-MS is critical to confirm computational predictions .

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation during synthesis?

- Methodological Answer :

- Controlled Replication : Standardize reagents (e.g., anhydrous solvents, >97% purity) and reaction setups (e.g., inert atmosphere).

- Byproduct Analysis : Use GC-MS or preparative TLC to isolate impurities. For example, dehalogenation byproducts (e.g., 2-methoxy-3-pyridinamine) may form under reductive conditions.

- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., temperature vs. catalyst loading) across conflicting studies .

Q. How should stability studies under varying conditions (pH, temperature) be designed, and what degradation products are common?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Common degradation pathways include hydrolysis of the methoxy group (yielding 2-hydroxy derivatives) or ring-opening under acidic conditions.

- pH-Dependent Studies : Test solubility and stability in buffers (pH 1–13). The compound is prone to decomposition in strong acids (pH <2) due to protonation of the pyridine nitrogen .

Safety and Handling

Q. What safety protocols are critical when handling 4-Chloro-2-methoxy-3-pyridinamine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to potential release of toxic vapors (e.g., HCl during chlorination steps).

- Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal .

Applications in Research

Q. What are the potential applications of 4-Chloro-2-methoxy-3-pyridinamine in medicinal chemistry or materials science?

- Methodological Answer :

- Medicinal Chemistry : The compound serves as a precursor for kinase inhibitors (e.g., p38 MAPK analogs) due to its pyridine core. Functionalization at the 3-amino position can enhance target binding.

- Materials Science : Its aromatic heterocycle is useful in synthesizing metal-organic frameworks (MOFs) with luminescent properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.